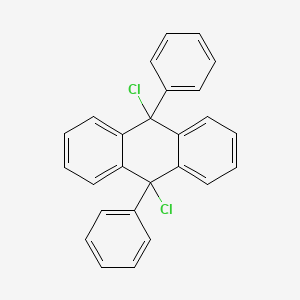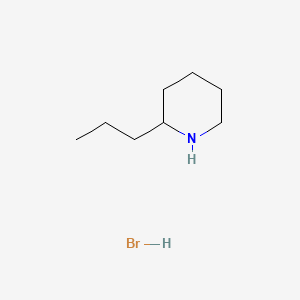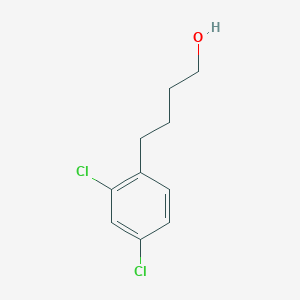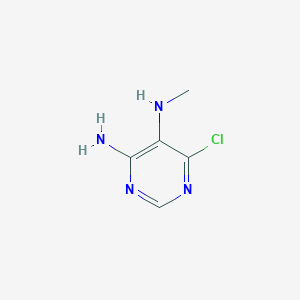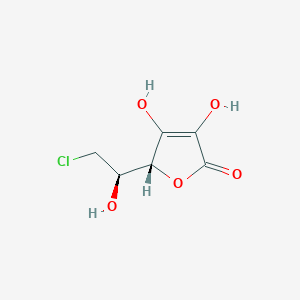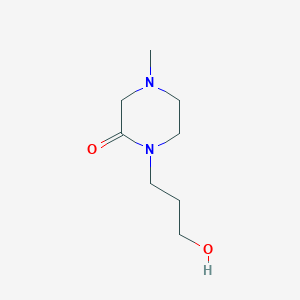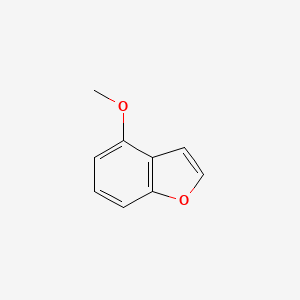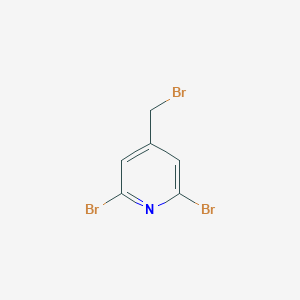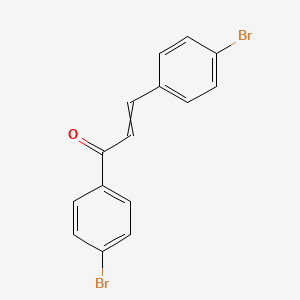
(E)-4,4'-Dibromochalcone
描述
4,4’-Dibromobenzalacetophenone is an organic compound that belongs to the class of chalcones Chalcones are α,β-unsaturated ketones with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of bromine atoms at the para positions of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromobenzalacetophenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-bromoacetophenone with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of 4,4’-Dibromobenzalacetophenone follows similar principles but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,4’-Dibromobenzalacetophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the aromatic rings make the compound susceptible to further substitution reactions.
Nucleophilic Addition: The α,β-unsaturated carbonyl system can undergo nucleophilic addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Addition Reactions: Formation of addition products with nucleophiles.
Oxidation and Reduction: Formation of corresponding alcohols, ketones, or carboxylic acids.
科学研究应用
4,4’-Dibromobenzalacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,4’-Dibromobenzalacetophenone involves its interaction with molecular targets through its α,β-unsaturated carbonyl system. This system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The bromine atoms enhance the compound’s reactivity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
4-Bromoacetophenone: A precursor in the synthesis of 4,4’-Dibromobenzalacetophenone.
4-Bromobenzaldehyde: Another precursor used in the synthesis.
Chalcones: A broader class of compounds with similar structural features.
Uniqueness
4,4’-Dibromobenzalacetophenone is unique due to the presence of bromine atoms at the para positions of both phenyl rings, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other chalcones and related compounds.
属性
分子式 |
C15H10Br2O |
|---|---|
分子量 |
366.05 g/mol |
IUPAC 名称 |
1,3-bis(4-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H |
InChI 键 |
LRNSKEMAIABAKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
